(R)-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane
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Overview
Description
®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is a heterocyclic compound featuring an oxetane ring and a diazepane ring The oxetane ring is a four-membered cyclic ether, while the diazepane ring is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane typically involves the formation of the oxetane ring followed by the construction of the diazepane ring. One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For example, the oxetane ring can be formed by the cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures .
The diazepane ring can be constructed through various methods, including the cyclization of appropriate diamines with dihalides or through the reduction of diazepinones . The specific synthetic route for ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane would involve the careful selection of starting materials and reaction conditions to ensure the correct stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane would likely involve scalable synthetic routes that can be optimized for yield and purity. This may include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring may yield oxetanones, while reduction of the diazepane ring may produce piperazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The oxetane ring is known to enhance the metabolic stability and bioavailability of drug candidates, while the diazepane ring can interact with biological targets such as enzymes and receptors .
Medicine
In medicinal chemistry, ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is investigated for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of ®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The oxetane ring can enhance the compound’s binding affinity and selectivity, while the diazepane ring can provide additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
- ®-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
- Oxetan-3-ol
- Thietan-3-ol
Uniqueness
®-5-Methyl-1-(oxetan-3-yl)-1,4-diazepane is unique due to its combination of an oxetane ring and a diazepane ring. This dual-ring structure provides a distinct set of physicochemical properties, including enhanced stability and reactivity. The presence of both rings allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-5-methyl-1-(oxetan-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C9H18N2O/c1-8-2-4-11(5-3-10-8)9-6-12-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
NRWCIWIKHNKCSK-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C2COC2 |
Canonical SMILES |
CC1CCN(CCN1)C2COC2 |
Origin of Product |
United States |
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